molecular formula C22H20Cl3N3OS B2486343 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide CAS No. 899935-02-5

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide

Cat. No. B2486343
CAS RN: 899935-02-5
M. Wt: 480.83
InChI Key: ZMFULAVZCULXFN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their significant biological activities, which often make them subjects of pharmaceutical research. Such compounds typically contain multiple functional groups that can participate in various chemical reactions, contributing to their diverse chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from simple precursors to more complex structures. For example, the synthesis of similar diazaspiro and acetamide derivatives has been reported through chloroacetylation and further reaction with phenylpiperazine or similar substituents (Verma, Kumar, & Kumar, 2017). These methods highlight the intricate steps involved in constructing the spirocyclic and acetamide components of the molecule.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including the orientation of phenyl rings and the conformation of acetamide groups, has been extensively studied using crystallography. For instance, compounds with chlorophenyl and thiadiazolyl groups show specific orientations and intermolecular interactions that affect their molecular configuration (Boechat et al., 2011). These findings can provide insights into the structural aspects of the target compound.

Chemical Reactions and Properties

Compounds containing diazaspiro and acetamide groups participate in a variety of chemical reactions, influenced by their functional groups. Electrophilic and nucleophilic sites within these molecules allow for reactions such as substitutions and additions, which are crucial in modifying their chemical properties for specific applications (Farag, Elkholy, & Ali, 2008).

Scientific Research Applications

Synthetic Methodologies

Research on diazaspirodecanes, which share a structural relation to the specified compound, has focused on their synthesis and chemical properties. For instance, studies on the electrochemical reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene have highlighted innovative synthetic approaches through both voltammetric analysis and dissolving metals, offering insights into their electrochemical behaviors and potential applications in synthetic chemistry (Zhou et al., 2010).

Medicinal Chemistry and Therapeutics

The diazaspirodecanes framework is also being explored for its potential therapeutic applications. A study on the synthesis and preliminary evaluation of a new quinuclidine derivative as a radioprotective agent demonstrates the medicinal potential of compounds within this chemical class, showing significant radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Anticancer and Antidiabetic Activities

Further extending their potential therapeutic applications, diazaspirodecanes and related compounds have been evaluated for their anticancer and antidiabetic activities. For example, a study on the development of novel spirothiazolidines analogs revealed that certain compounds exhibited significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as antidiabetic properties, highlighting the potential of these compounds in the treatment of cancer and diabetes (Flefel et al., 2019).

Antimicrobial Applications

The exploration of diazaspirodecanes in antimicrobial research has also been noteworthy. A study on the synthesis and antimicrobial activity of certain new N-substituted-2-amino-1,3,4-thiadiazoles, which are structurally related to the specified compound, demonstrated moderate to good activity against various bacterial and fungal strains, suggesting their use as potential antimicrobial agents (Hamama et al., 2013).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-18-9-8-16(24)12-17(18)25/h4-9,12H,1-3,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFULAVZCULXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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